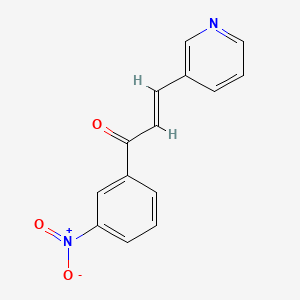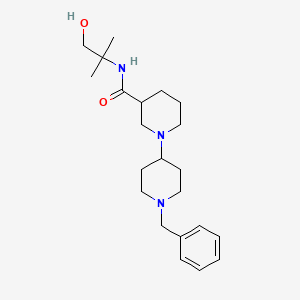![molecular formula C13H19Cl2NO B5361437 [2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5361437.png)
[2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride, also known as ACPD, is a chemical compound that has been widely used in scientific research for its various properties. This compound belongs to the class of phenylethylamines and is a potent agonist of the metabotropic glutamate receptors. The purpose of
作用机制
[2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride acts as an agonist of the metabotropic glutamate receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system. These receptors are involved in various physiological and pathological processes, including synaptic transmission, plasticity, and neuronal excitability. This compound has been found to modulate the activity of these receptors and has been used to investigate their role in various processes.
Biochemical and Physiological Effects:
This compound has been found to modulate synaptic transmission and plasticity, and its effects on the nervous system have been extensively studied. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. This compound has also been found to modulate pain perception and has been used in various studies to investigate the role of metabotropic glutamate receptors in pain.
实验室实验的优点和局限性
[2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride has several advantages for lab experiments. It is a potent agonist of the metabotropic glutamate receptors and has been extensively studied in various experiments. It is also readily available and can be synthesized using a simple synthesis method. However, this compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its potency. It is also highly reactive and can interact with other compounds, which can complicate experiments.
未来方向
There are several future directions for the study of [2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride. One area of research is the investigation of the role of metabotropic glutamate receptors in various pathological conditions, including neurodegenerative diseases and psychiatric disorders. This compound has also been found to modulate pain perception, and future research could investigate its potential use as a pain medication. Another area of research is the development of more stable and potent this compound analogs, which could be used in various experiments.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research for its various properties. It is a potent agonist of the metabotropic glutamate receptors and has been used to investigate the role of these receptors in various physiological and pathological processes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the investigation of its role in various pathological conditions and the development of more stable and potent analogs.
合成方法
The synthesis of [2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride involves the reaction of 2-allyl-4-chlorophenol with ethylene oxide, followed by the reaction of the resulting product with ethylenediamine. The final product is obtained by treating the resulting compound with hydrochloric acid. This synthesis method has been reported in several scientific journals and has been used by researchers worldwide.
科学研究应用
[2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride has been widely used in scientific research for its various properties. It is a potent agonist of the metabotropic glutamate receptors and has been used to study the role of these receptors in various physiological and pathological processes. This compound has been found to modulate synaptic transmission and plasticity, and its effects on the nervous system have been extensively studied. It has been used in various studies to investigate the role of metabotropic glutamate receptors in pain, learning, and memory.
属性
IUPAC Name |
2-(4-chloro-2-prop-2-enylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-3-5-11-10-12(14)6-7-13(11)16-9-8-15-4-2;/h3,6-7,10,15H,1,4-5,8-9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYQCDMKNYXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Cl)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-3-(6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B5361365.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5361374.png)
![3-{5-[2-(1,1-dioxidotetrahydro-3-thienyl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5361387.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,5-dimethyl-2-phenyl-3-furamide](/img/structure/B5361391.png)


![3-[(2-hydroxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5361405.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5361406.png)

![N'-{[1-(2-ethylbenzyl)pyrrolidin-3-yl]methyl}-N,N-dimethylsulfamide](/img/structure/B5361418.png)

![2-(2,5-dimethylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5361435.png)
![2-(2-hydroxyphenyl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5361450.png)
